

4-Bromo-2-piperidinopyridine CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2-piperidinopyridine**

Cat. No.: **B1277909**

[Get Quote](#)

Technical Guide: 4-Bromo-2-piperidinopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-2-piperidinopyridine**, a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Due to the ambiguity of the common name, this guide will address the two most likely isomers: 4-bromo-2-(piperidin-1-yl)pyridine and 4-bromo-2-(piperidin-2-yl)pyridine. The distinction between these isomers is critical, as the point of attachment of the piperidine ring to the pyridine moiety significantly influences the compound's chemical and biological properties.

Compound Identification and Physicochemical Properties

The fundamental characteristics of each isomer are summarized below. Researchers should verify the specific isomer and its corresponding CAS number for their intended application.

Table 1: Physicochemical Properties of **4-Bromo-2-piperidinopyridine** Isomers

Property	4-bromo-2-(piperidin-1-yl)pyridine	4-bromo-2-(piperidin-2-yl)pyridine
CAS Number	24255-98-9 [1]	1270569-80-6 [2] , 1270362-53-2 [3]
Molecular Formula	$C_{10}H_{13}BrN_2$ [1]	$C_{10}H_{13}BrN_2$ [2]
Molecular Weight	241.13 g/mol [1]	241.13 g/mol [2]
Boiling Point	Not available	326.4 ± 42.0 °C (Predicted) [2]
Density	Not available	1.369 ± 0.06 g/cm ³ (Predicted) [2]
Purity	$\geq 95\%$ (Commercially available) [1]	Not specified

Synthesis and Experimental Protocols

Detailed synthetic procedures for these specific compounds are not widely published in readily accessible literature. However, general synthetic strategies for related substituted pyridines can be adapted.

A plausible synthetic route for 4-bromo-2-(piperidin-1-yl)pyridine would involve the nucleophilic aromatic substitution of a suitable di-substituted pyridine, such as 2,4-dibromopyridine or 2-fluoro-4-bromopyridine, with piperidine.

A general procedure for a related synthesis of 1-(4-bromo-2-nitrophenyl)piperidine is provided as a reference and can be adapted with appropriate starting materials and purification methods[\[4\]](#).

General Experimental Protocol for Nucleophilic Aromatic Substitution:

- Reaction Setup: To a solution of the halo-pyridine starting material (1 equivalent) in an appropriate solvent (e.g., DMF or DMSO), add the amine (e.g., piperidine, 1.1-1.5 equivalents) and a base (e.g., K_2CO_3 or Cs_2CO_3 , 1.5-2 equivalents)[\[4\]](#).

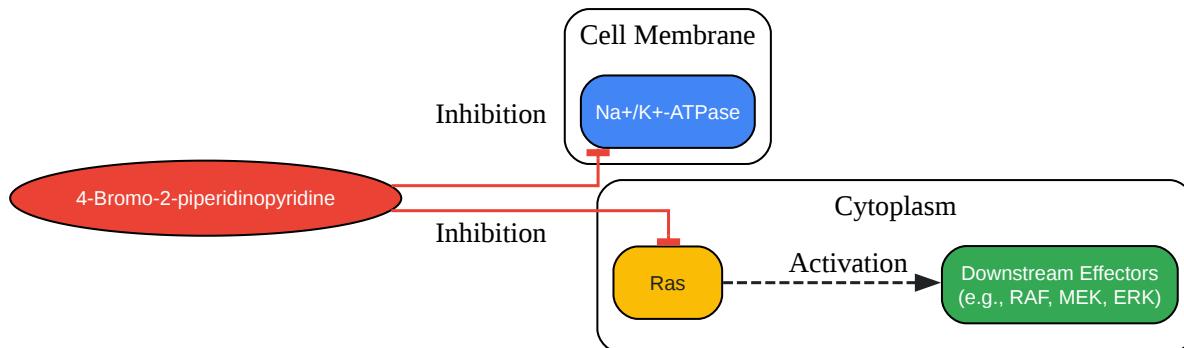
- Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (ranging from room temperature to 120 °C) for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS[4].
- Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel[4].

The synthesis of 4-bromo-2-(piperidin-2-yl)pyridine is more complex, likely involving a cross-coupling reaction, for instance, a Suzuki or Stille coupling, between a protected 2-halopiperidine derivative and a 4-bromopyridine boronic acid or stannane derivative.

Biological Activity and Potential Applications

The biological activities of pyridine and piperidine derivatives are vast and well-documented, with applications including antimicrobial, anticancer, and neurological treatments[5][6][7]. However, specific biological data for **4-Bromo-2-piperidinopyridine** isomers is limited.

A study on a related compound, 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone, demonstrated inhibitory activity against Na⁺/K⁺-ATPase and the Ras oncogene in cancer cells, suggesting potential anticancer applications for similar scaffolds[8].

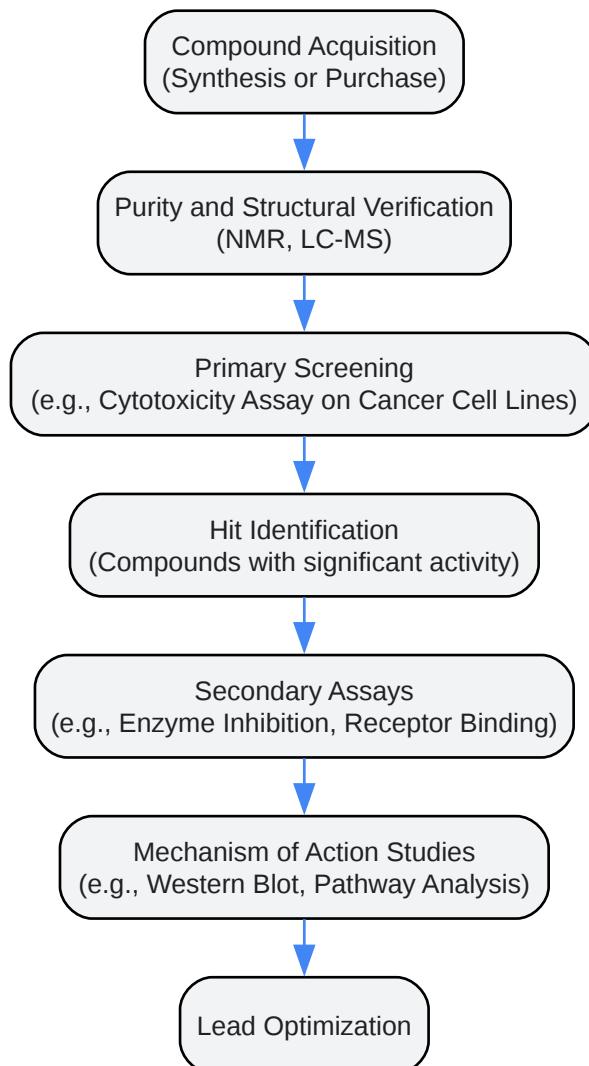

Given the prevalence of the piperidine moiety in centrally active drugs, these compounds could also be investigated for their potential in neuroscience research. For example, some piperidine derivatives have been shown to act as neuromuscular blocking agents[7].

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature detailing the signaling pathways or the precise mechanism of action for either 4-bromo-2-(piperidin-1-yl)pyridine or 4-bromo-2-(piperidin-2-yl)pyridine.

Based on the activity of the aforementioned thiazole analog, a potential mechanism of action for the pyridine counterpart could involve the inhibition of key cellular enzymes or signaling proteins, such as Na⁺/K⁺-ATPase and components of the Ras signaling cascade[8].

Hypothesized Signaling Pathway Inhibition


[Click to download full resolution via product page](#)

Caption: Hypothesized inhibitory action of **4-Bromo-2-piperidinopyridine** on Na⁺/K⁺-ATPase and Ras signaling.

Experimental Workflow for Biological Screening

For researchers interested in evaluating the biological activity of these compounds, a general workflow is proposed below.

Workflow for In Vitro Biological Activity Screening

[Click to download full resolution via product page](#)

Caption: General workflow for the in vitro biological evaluation of **4-Bromo-2-piperidinopyridine** derivatives.

This guide serves as a starting point for research and development involving **4-Bromo-2-piperidinopyridine**. Further experimental investigation is necessary to fully elucidate the synthesis, properties, and biological functions of these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-piperidin-1-ylpyridine - Amerigo Scientific [amerigoscientific.com]
- 2. 4-bromo-2-(piperidin-2-yl)pyridine CAS#: 1270569-80-6 [chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. 1-(4-bromo-2-nitrophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of neuromuscular blocking action of piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Bromo-2-piperidinopyridine CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1277909#4-bromo-2-piperidinopyridine-cas-number-lookup\]](https://www.benchchem.com/product/b1277909#4-bromo-2-piperidinopyridine-cas-number-lookup)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com